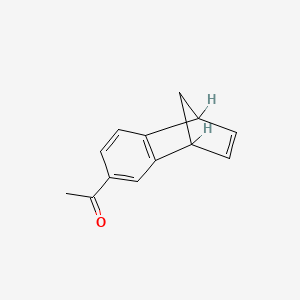
Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- is an organic compound with the molecular formula C₁₃H₁₂O and a molecular weight of 184.2338 g/mol It is a derivative of ethanone, featuring a 1,4-dihydro-1,4-methanonaphthalen-5-yl group
Vorbereitungsmethoden
The synthesis of Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Friedel-Crafts acylation of 1,4-dihydro-1,4-methanonaphthalene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired product formation.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind tightly to the colchicine site of tubulin, disrupting microtubule dynamics and inhibiting cell division.
Vergleich Mit ähnlichen Verbindungen
Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- can be compared with other similar compounds such as:
1-(4-iodophenyl)ethan-1-one: This compound has a similar ethanone backbone but features an iodophenyl group instead of the 1,4-dihydro-1,4-methanonaphthalen-5-yl group.
1-(1,4-dimethyl-3-cyclohexen-1-yl)ethanone: This compound also shares the ethanone structure but includes a dimethyl-cyclohexenyl group.
The uniqueness of Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61346-78-9 |
|---|---|
Molekularformel |
C13H12O |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
1-(4-tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraenyl)ethanone |
InChI |
InChI=1S/C13H12O/c1-8(14)9-4-5-12-10-2-3-11(6-10)13(12)7-9/h2-5,7,10-11H,6H2,1H3 |
InChI-Schlüssel |
RXNIUFYNIUAMNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)C3CC2C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)
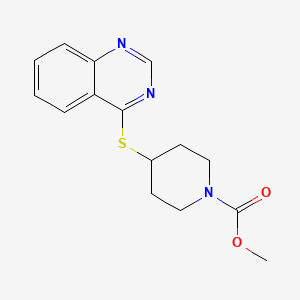
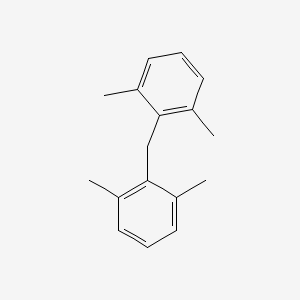

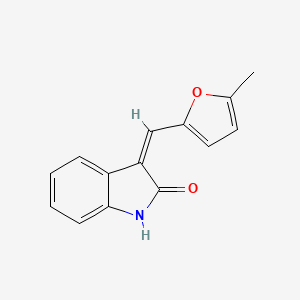
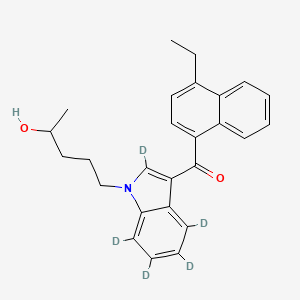
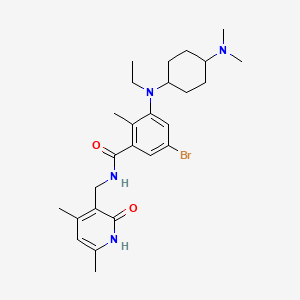
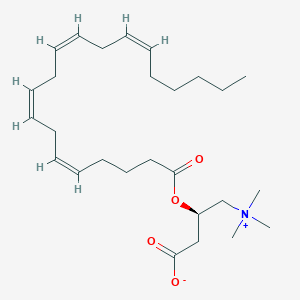
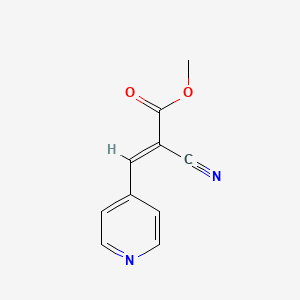
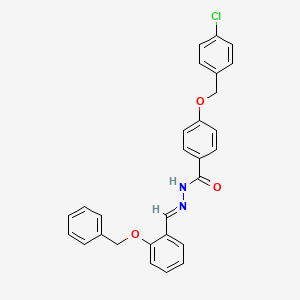

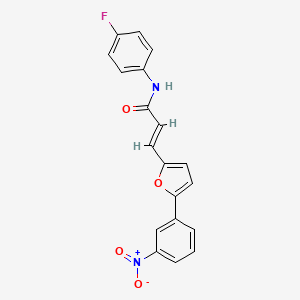
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
